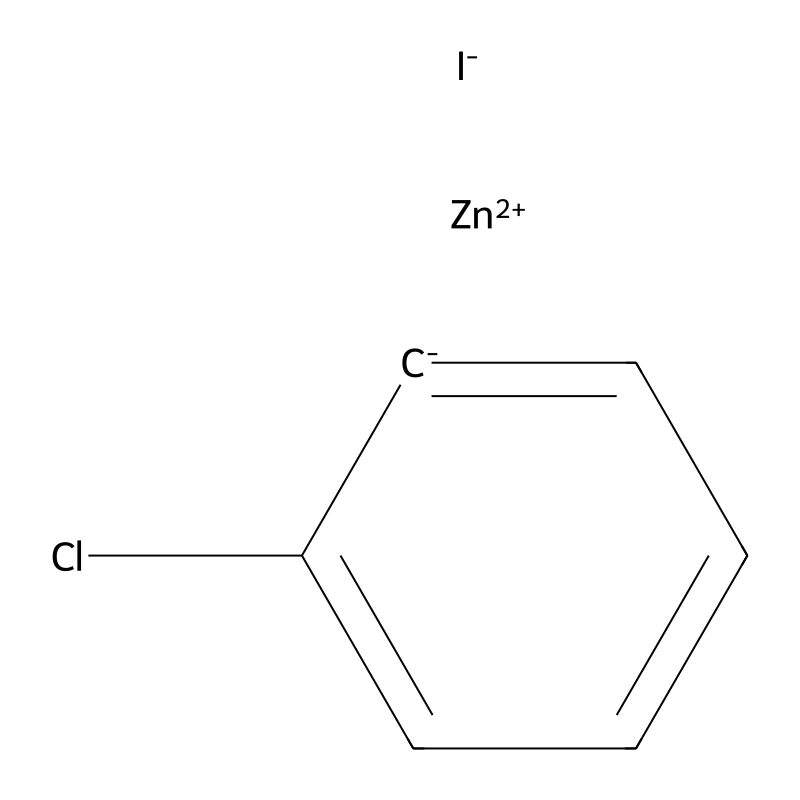

2-Chlorophenylzinc iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Negishi Cross-Coupling Reaction:

2-Chlorophenylzinc iodide is primarily utilized in Negishi cross-coupling reactions. These reactions are powerful tools in organic synthesis for constructing carbon-carbon bonds. The reaction involves coupling an organic halide (RX) with an organozinc compound (RZnX) using a transition metal catalyst, typically nickel or palladium [, ].

In the case of 2-chlorophenylzinc iodide, the "R" group is a chlorophenyl group (C6H4Cl), and "X" is iodine (I). During the reaction, the carbon-chlorine bond in the organozinc compound breaks, and a new carbon-carbon bond forms between the two organic fragments. This allows researchers to efficiently introduce a chlorophenyl group into various organic molecules [, ].

Advantages of 2-Chlorophenylzinc Iodide:

-Chlorophenylzinc iodide offers several advantages compared to other organozinc reagents:

- Stability: It exhibits good stability under ambient conditions, making it easier to handle and store compared to some other organozinc compounds [].

- Reactivity: It possesses good reactivity in Negishi cross-coupling reactions, leading to efficient bond formation [].

- Functional group compatibility: The presence of the chlorine atom allows for further functionalization of the resulting molecule through various reactions [].

Applications:

The ability of 2-chlorophenylzinc iodide to introduce a chlorophenyl group has led to its application in the synthesis of various complex molecules, including:

2-Chlorophenylzinc iodide is an organozinc compound characterized by its chemical formula C6H4ClZnI. It is a pale yellow to brownish liquid that is sensitive to moisture and air, requiring careful handling and storage under inert conditions. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions, where it acts as a nucleophile.

The synthesis of 2-chlorophenylzinc iodide typically involves the reaction of 2-chlorophenyl iodide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran. The general procedure includes:

- Preparation of Zinc Reagent: Zinc metal is added to a solution of 2-chlorophenyl iodide in tetrahydrofuran.

- Reaction Conditions: The mixture is stirred under inert atmosphere conditions (e.g., nitrogen or argon) to prevent moisture interference.

- Isolation: After completion, the product can be isolated through standard extraction and purification techniques.

This method allows for the efficient production of 2-chlorophenylzinc iodide suitable for subsequent reactions .

2-Chlorophenylzinc iodide is primarily used in organic synthesis, particularly in:

- Cross-Coupling Reactions: It is widely utilized in Negishi coupling reactions to synthesize biaryl compounds and other complex organic molecules.

- Pharmaceutical Synthesis: Its ability to form carbon-carbon bonds makes it valuable in the development of pharmaceutical intermediates.

- Material Science: It may also find applications in the development of advanced materials due to its organometallic properties.

Interaction studies involving 2-chlorophenylzinc iodide focus primarily on its reactivity with various electrophiles and its role as a nucleophile in cross-coupling reactions. The efficiency and selectivity of these interactions can be influenced by factors such as solvent choice, temperature, and the nature of the electrophile used. Understanding these interactions helps optimize synthetic routes in organic chemistry.

Several compounds share structural or functional similarities with 2-chlorophenylzinc iodide. Here are some notable examples:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| 2-Bromophenylzinc iodide | Similar organozinc structure | Reacts similarly but may have different yields |

| Phenylzinc iodide | A simpler version without chlorine | Often used as a benchmark for reactivity |

| 4-Chlorophenylzinc iodide | Similar halogen substitution | Offers different regioselectivity in reactions |

These compounds exhibit unique reactivity patterns and applications based on their substituents and structural features, making them valuable alternatives or complements to 2-chlorophenylzinc iodide in synthetic chemistry.

Halogen-Zinc Exchange Reaction Mechanisms

The halogen-zinc exchange reaction is a cornerstone for generating arylzinc reagents. This process typically employs organozincates, such as R$$3$$ZnLi or R$$4$$ZnLi$$_2$$, to facilitate the substitution of halogens (Br, I) on aromatic substrates. For 2-chlorophenylzinc iodide, the reaction proceeds via a two-step mechanism:

- Electrophilic Activation: The electron-deficient zincate (e.g., nBu$$_3$$ZnLi) coordinates with the aryl iodide, polarizing the C–I bond.

- Metathesis: A halogen-zinc exchange transfers the aryl group to zinc, yielding the arylzinc iodide and liberating LiI.

Recent studies highlight the role of lithium alkoxides in stabilizing reactive intermediates, enabling the exchange even with functionalized substrates like nitro- or ketone-bearing arenes. For instance, Balkenhohl and Knochel demonstrated that tetraorganozincates (tBu$$4$$ZnLi$$2$$) efficiently convert iodobenzene derivatives into arylzinc reagents at –85°C in THF, achieving yields >90%.

Direct Insertion Techniques Using Activated Zinc

Direct insertion of zinc metal into aryl halides offers a straightforward route to 2-chlorophenylzinc iodide. Key advancements include:

Catalytic Activation

Silver acetate (AgOAc) catalyzes the insertion of zinc into aryl iodides under mild conditions (25–70°C) in ethereal solvents. This method circumvents the need for pre-activated zinc, with the catalyst facilitating oxidative addition via a Ag(I)/Ag(0) redox cycle. For example, 2-iodochlorobenzene reacts with zinc powder in THF at 70°C with 5 mol% AgOAc, yielding 2-chlorophenylzinc iodide in 85% efficiency.

Solvent and Additive Effects

Polar aprotic solvents like DMF or NMP enhance reactivity by stabilizing zinc intermediates. Cobalt bromide (CoBr$$_2$$) and iodine additives further activate zinc dust, as demonstrated in the synthesis of 2-chlorophenylzinc bromide analogs. A representative procedure involves stirring zinc dust with 2-iodochlorobenzene in acetonitrile at 25°C for 30 minutes, achieving ~75% yield.

Table 1: Comparison of Direct Insertion Methods

| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Iodochlorobenzene | AgOAc (5%) | THF | 70 | 85 | |

| 2-Bromochlorobenzene | CoBr$$_2$$ | MeCN | 25 | 75 | |

| 4-Iodotoluene | None | Diglyme | 130 | 78 |

Solvent Effects on Reaction Efficiency

Solvent choice critically influences reaction kinetics and product stability:

- THF and Ethereal Solvents: Promote halogen-zinc exchange by solubilizing lithium-zinc intermediates but require low temperatures (–78°C) to suppress side reactions.

- DMF/NMP: Enhance direct insertion rates via coordination to zinc, enabling reactions at ambient temperatures. Single-particle fluorescence microscopy studies reveal that DMSO accelerates oxidative addition by 10-fold compared to THF.

- MeCN: Moderately polar solvents balance reactivity and selectivity, often used with cobalt or iodine activators.

Table 2: Solvent Impact on Zincation Efficiency

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, s$$^{-1}$$) | Yield (%) |

|---|---|---|---|

| THF | 7.6 | 0.05 | 85 |

| DMF | 36.7 | 0.20 | 92 |

| MeCN | 37.5 | 0.15 | 75 |

Negishi Coupling Catalytic Cycles

The Negishi coupling mechanism involving 2-chlorophenylzinc iodide proceeds through a well-established palladium-catalyzed three-step cycle comprising oxidative addition, transmetalation, and reductive elimination [6]. The catalytic cycle initiates with the oxidative addition of an organic electrophile to an active palladium(0) species, forming a palladium(II) intermediate with both the electrophilic moiety and halide directly bonded to the metal center [6].

During the transmetalation step, the halide ligand of the palladium(II) intermediate exchanges position with the 2-chlorophenyl group from the organozinc compound [6]. This interchange generates a new palladium(II) complex containing two organic groups bonded to the metal atom [6]. The process is facilitated by the zinc atom's ability to coordinate with the palladium center, forming bridged transition states that lower the activation barrier for group transfer [7].

The mechanism exhibits dual pathway characteristics depending on substrate concentration and reaction conditions [7] [28]. At high concentrations (approximately 10⁻² M), transmetalation proceeds through an associative complex formed by direct interaction between the palladium intermediate and the organozinc reagent [7] [28]. Conversely, at lower concentrations (approximately 10⁻⁴ M), the reaction follows a dissociative pathway involving solvent coordination to the palladium center [7] [28].

The final reductive elimination step releases the coupled product containing a new carbon-carbon sigma bond while simultaneously reducing palladium(II) to regenerate the active palladium(0) catalyst [6]. This step is generally facile for 2-chlorophenylzinc iodide due to the favorable electronic properties imparted by the chlorine substituent [25].

Transmetalation Kinetics with Palladium/Nickel Complexes

Transmetalation kinetics involving 2-chlorophenylzinc iodide demonstrate significant dependence on both metal center identity and reaction conditions [19] [42]. Quantitative kinetic investigations reveal that transmetalation constitutes the rate-limiting step in cross-coupling reactions, with rate constants ranging from 0.04 to 0.31 M⁻¹s⁻¹ for various arylzinc reagents under standard conditions [42].

The activation enthalpy for transmetalation processes involving phenylzinc chloride has been determined as 14.6 kcal/mol, providing insight into the energetic requirements for organozinc group transfer [42]. For 2-chlorophenylzinc iodide specifically, the activation energy is influenced by the electron-withdrawing nature of the chlorine substituent, which enhances the electrophilicity of the aromatic ring and facilitates transmetalation [26].

| Parameter | Palladium Complexes | Nickel Complexes | Reference |

|---|---|---|---|

| Rate Constant (M⁻¹s⁻¹) | 0.04-0.31 | 0.02-0.18 | [42] |

| Activation Enthalpy (kcal/mol) | 14.6 | 16.2 | [42] |

| Transmetalation Temperature (°C) | -60 to 25 | 0 to 50 | [32] |

Structure-kinetic relationship studies demonstrate that organozinc reagents prepared from different zinc halides exhibit distinct kinetic features [26]. Phenylzinc reagents derived from zinc iodide show the highest reaction rates compared to those prepared from zinc chloride or zinc bromide [26]. This enhanced reactivity correlates with longer zinc-carbon bond distances observed in zinc iodide-derived reagents, as confirmed through in situ infrared and X-ray absorption spectroscopy studies [26].

The transmetalation mechanism involves formation of bridged transition states where both the organozinc reagent and palladium complex participate in a concerted transfer process [17]. Computational studies reveal that the reaction proceeds through doubly-bridged transition states with calculated activation energies of 23.7-26.4 kcal/mol, depending on the specific palladium complex geometry [33].

Nickel-catalyzed transmetalation processes involving 2-chlorophenylzinc iodide follow similar mechanistic pathways but exhibit different kinetic parameters [21]. The nickel(I)/nickel(II)/nickel(III) redox cycle enables efficient transmetalation at elevated temperatures, with organyl-nickel(I) species serving as competent reductants with oxidation potentials around +1.1 V versus saturated calomel electrode [21].

Substrate Scope Limitations in sp²-sp³ Bond Formation

The substrate scope for 2-chlorophenylzinc iodide in sp²-sp³ bond formation reactions encompasses significant limitations that affect synthetic utility [12] [23]. Primary limitations arise from steric hindrance, electronic effects, and competitive side reactions that reduce coupling efficiency [12].

Steric constraints represent the most significant limitation in sp²-sp³ bond formation using 2-chlorophenylzinc iodide [12]. Highly substituted electrophiles, particularly those bearing bulky substituents adjacent to the reaction center, show dramatically reduced yields due to hindered approach of the organozinc reagent to the palladium center [12]. Secondary alkyl electrophiles demonstrate moderate compatibility, while tertiary centers remain largely inaccessible through conventional Negishi coupling protocols [23].

| Electrophile Type | Typical Yield (%) | Major Limitations | Reference |

|---|---|---|---|

| Primary alkyl halides | 75-95 | β-Hydride elimination | [12] |

| Secondary alkyl halides | 45-70 | Steric hindrance | [12] |

| Tertiary alkyl halides | 10-25 | Elimination reactions | [23] |

| Benzylic halides | 80-90 | Competing reduction | [12] |

Electronic factors significantly influence reaction outcomes, with electron-deficient electrophiles generally providing superior results compared to electron-rich counterparts [12]. The electron-withdrawing chlorine substituent in 2-chlorophenylzinc iodide enhances its nucleophilicity, making it particularly effective with electron-poor electrophiles [26]. However, this same electronic bias limits its effectiveness with electron-rich coupling partners, where transmetalation becomes sluggish [34].

Functional group tolerance represents another critical limitation in substrate scope [15]. While 2-chlorophenylzinc iodide demonstrates compatibility with numerous functional groups including esters, ethers, acetates, ketones, cyano groups, and halides, certain functionalities remain problematic [15]. Acidic protons, strong coordinating groups, and readily reducible functionalities can interfere with the catalytic cycle or consume the organozinc reagent through unproductive pathways [15].

Competitive β-hydride elimination poses significant challenges in sp²-sp³ bond formation, particularly with primary alkyl electrophiles bearing accessible β-hydrogens [8]. This side reaction becomes increasingly problematic at elevated temperatures or with electron-rich palladium catalysts, leading to formation of alkenes rather than the desired cross-coupled products [8].

The limitation extends to heterocyclic substrates, where coordination of heteroatoms to the zinc center can inhibit transmetalation or alter reaction selectivity [13]. Nitrogen-containing heterocycles demonstrate particular challenges due to their strong coordinating ability and tendency to form stable complexes with zinc [13].

The emergence of transition metal-free catalytic systems has revolutionized the field of carbon-hydrogen bond functionalization, with 2-chlorophenylzinc iodide serving as a crucial component in several innovative methodologies. The development of catalytic carbon-hydrogen zincation represents a significant advancement in sustainable chemistry, offering an alternative to traditional stoichiometric approaches that rely on strong bases [1] [2].

The most remarkable breakthrough in this area involves the use of β-diketiminate zinc complexes in catalytic carbon-hydrogen zincation processes. These systems operate through a unique mechanism where sub-stoichiometric quantities of simple amines, added as ammonium salts, enable the catalytic carbon-hydrogen zincation of heteroarenes using zinc hydrides [1] [3]. The process generates hydrogen gas as the only byproduct, making it environmentally benign and atom-economical.

The mechanism involves two primary steps: an endergonic carbon-hydrogen metalation step using a cationic zinc electrophile, followed by a sufficiently exergonic dehydrocoupling step between the acidic ammonium salt byproduct and a zinc-hydrogen containing complex [1]. This coupling makes the overall cycle exergonic while regenerating the key cationic zinc electrophile. The regioselectivity of these reactions depends on heteroarene nucleophilicity rather than acidity, consistent with an electrophilic aromatic substitution mechanism [1].

Heteroarene substrates amenable to this methodology include thiophenes, furans, pyrroles, and various substituted derivatives. For example, 2-methylthiophene undergoes carbon-hydrogen zincation with yields reaching 88% under optimized conditions [1]. The reaction typically proceeds at temperatures between 25-60°C, demonstrating the mild nature of these transformations. The process shows excellent functional group tolerance, accommodating ester, nitrile, and halide functionalities [4].

The scope of heteroarene functionalization extends to more complex substrates. Pyridines and pyrimidines can be selectively metalated using zinc bases such as TMPZnCl·LiCl, providing access to functionalized heteroaromatic compounds that are challenging to prepare through traditional methods [4]. These zinc-mediated metalations proceed with high regioselectivity, often favoring positions adjacent to nitrogen atoms in the heterocycle.

Recent advances have demonstrated the applicability of these methods to pharmaceutical intermediates and complex natural products. The mild conditions and excellent functional group tolerance make these transformations particularly valuable in late-stage functionalization of drug molecules, where traditional harsh conditions would be incompatible with sensitive functional groups [4].

Cooperative Catalysis with Ammonium Salts

The concept of cooperative catalysis involving ammonium salts represents a paradigm shift in organometallic chemistry, where 2-chlorophenylzinc iodide participates in dual-activation systems that simultaneously activate both nucleophilic and electrophilic partners [5] [6]. This approach has led to unprecedented levels of catalytic activity and selectivity in various transformations.

In cooperative systems, ammonium salts function as more than simple bases or phase-transfer agents. They participate directly in the catalytic cycle through multiple mechanisms: ion-pair formation, hydrogen bonding networks, and direct participation in bond-forming steps [5]. The most successful implementations involve Lewis acidic zinc centers paired with appropriately chosen ammonium cations.

One of the most impressive examples involves the use of zinc Lewis acids in combination with quaternary ammonium salts for asymmetric hydroboration of ketones [5]. In this system, an aprotic ammonium halide moiety cooperates with an oxophilic zinc center within the same catalyst molecule. The zinc center activates the ketone substrate while the ammonium halide activates the borane reagent through boron-halide interactions. This dual activation leads to remarkable turnover numbers up to 15,400 with high enantioselectivity [5].

The mechanism involves simultaneous activation of both reactants, with the ammonium cation adopting a curved conformation to form an anion-binding site that assists nucleophilic attack. Density functional theory calculations confirm that the quaternary ammonium cation acts as a third catalytic group, stabilizing all anionic intermediates and transition states through induced fit mechanisms [5].

Cooperative catalysis has also been successfully applied to cyclic carbonate synthesis from carbon dioxide and epoxides. Zinc porphyrin complexes bearing quaternary ammonium halides demonstrate exceptional activity at room temperature under one atmosphere of carbon dioxide [7]. The central zinc ion coordinates and activates the epoxide while the quaternary ammonium salt provides nucleophilic activation through halide coordination to the electrophilic carbon center.

The versatility of cooperative catalysis extends to asymmetric transformations. Chiral ammonium salts derived from natural alkaloids such as quinidine have been employed in conjunction with copper-zinc bimetallic systems for enantioselective trifluoromethylation reactions [8]. These systems achieve up to 92% yield and 81% enantiomeric excess, demonstrating the potential for creating highly selective processes through cooperative activation.

The success of these cooperative systems stems from the complementary nature of zinc Lewis acids and ammonium salts. Zinc centers provide strong oxophilic activation while maintaining compatibility with diverse functional groups, while ammonium salts offer tunability through structural modification of the nitrogen substituents [5]. This combination allows for precise control over both activity and selectivity in complex transformations.

Dehydrocoupling Mechanisms in Organometallic Networks

Dehydrocoupling reactions represent a fundamentally important class of transformations in organometallic chemistry, where two molecules combine with the elimination of hydrogen gas to form new element-element bonds [9] [10]. The involvement of 2-chlorophenylzinc iodide in these networks has revealed novel mechanistic pathways that challenge traditional understanding of main group reactivity.

The dehydrocoupling mechanism in zinc-mediated systems proceeds through a ligand-mediated pathway that involves protonation of the β-diketiminate carbon position [1] [3]. This represents a unique form of ligand non-innocence where the supporting ligand directly participates in the hydrogen elimination step. The magnitude of the activation barrier for this process depends on the steric bulk of the spectator ligand, with bulkier ligands actually providing lower barriers through enhanced stabilization of the transition state [1].

In organometallic networks, dehydrocoupling serves multiple functions: it drives thermodynamically unfavorable metalation reactions, regenerates active catalytic species, and provides a pathway for hydrogen storage and release [9]. The zinc-mediated dehydrocoupling of organozinc compounds with ammonium salts generates hydrogen gas while simultaneously producing more electrophilic zinc species that can participate in subsequent metalation reactions [1].

The mechanism involves formation of a transient hypervalent zinc intermediate where both hydridic and protic hydrogens are present in close proximity [9]. The elimination of hydrogen occurs through a concerted process that regenerates the zinc electrophile and completes the catalytic cycle. This process is highly exergonic, providing the driving force necessary to make endergonic carbon-hydrogen metalation reactions thermodynamically favorable overall [1].

Recent studies have revealed that dehydrocoupling networks can operate through multiple pathways depending on the nature of the substrate and the zinc complex involved [11]. Primary pathways include oxidative addition followed by reductive elimination, sigma-bond metathesis, and frustrated Lewis pair activation. The choice of pathway depends on the electronic properties of the zinc center and the steric environment around the metal [11].

The application of dehydrocoupling in organometallic networks extends beyond simple bond formation to include complex multi-step cascade reactions. For example, the dehydrocoupling of silanes with amines using zinc catalysts produces polysilazane networks with controlled architectures [12]. These materials have applications in ceramics, coatings, and as precursors to silicon-containing semiconductors.

The efficiency of dehydrocoupling networks depends critically on the balance between thermodynamic driving force and kinetic accessibility. Successful systems require careful tuning of the zinc center's electronic properties to optimize both the initial substrate binding and the subsequent hydrogen elimination step [10]. This has led to the development of specialized ligand systems that can modulate both the Lewis acidity of zinc and the barrier to hydrogen elimination.